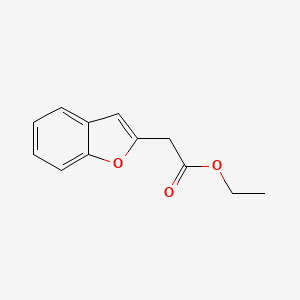

Benzofuran-2-yl-acetic acid ethyl ester

説明

Benzofuran-2-yl-acetic acid ethyl ester (C₁₂H₁₂O₃) is a benzofuran derivative characterized by an acetic acid ethyl ester group (-CH₂COOEt) attached to the 2-position of the benzofuran core. This compound is synthesized via nucleophilic substitution or condensation reactions, often involving substituted 2-hydroxybenzaldehydes and ethyl chloroacetate in the presence of a base like potassium carbonate . The compound’s structural flexibility and electron-rich aromatic system make it a valuable intermediate in medicinal chemistry, particularly for designing bioactive molecules targeting enzymes or receptors .

特性

IUPAC Name |

ethyl 2-(1-benzofuran-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-14-12(13)8-10-7-9-5-3-4-6-11(9)15-10/h3-7H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPLPDXWGZPIMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The resulting benzofuran derivative can then be esterified with ethyl bromoacetate in the presence of a base such as sodium carbonate to yield benzofuran-2-yl-acetic acid ethyl ester .

Industrial Production Methods

Industrial production of benzofuran-2-yl-acetic acid ethyl ester may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity benzofuran-2-yl-acetic acid ethyl ester .

化学反応の分析

Types of Reactions

Benzofuran-2-yl-acetic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzofuran ring or the ester moiety .

科学的研究の応用

Anticancer Activity

Benzofuran derivatives, including Benzofuran-2-yl-acetic acid ethyl ester, have shown promising anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells by modulating specific signaling pathways. For instance, the compound's derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects and the ability to inhibit tumor growth .

Antimicrobial Properties

Research has also highlighted the antimicrobial activities of Benzofuran derivatives. A study focusing on benzofuranyl acetic acid amides revealed their effectiveness against Fusarium oxysporum, suggesting that modifications to the benzofuran core can enhance bioactivity against phytopathogens .

Anti-inflammatory Effects

The compound’s derivatives exhibit anti-inflammatory properties, making them candidates for developing new therapeutic agents for inflammatory diseases. Their mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

Industrial Applications

In industry, Benzofuran-2-yl-acetic acid ethyl ester is utilized in:

- Organic semiconductor development : Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

- Material science : The compound's derivatives are explored for their potential in creating novel materials with unique physical properties .

Case Studies and Research Findings

作用機序

The mechanism of action of benzofuran-2-yl-acetic acid ethyl ester and its derivatives involves interactions with specific molecular targets and pathways. For instance, some benzofuran derivatives inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its target. For example, certain benzofuran compounds exhibit anticancer activity by inducing apoptosis in cancer cells through the modulation of signaling pathways .

類似化合物との比較

Structural Analogues and Physicochemical Properties

The biological and chemical properties of benzofuran derivatives are highly influenced by substituent positions and functional groups. Below is a comparative analysis of key analogues:

Key Observations :

- Positional Isomerism : The 2-yl substitution (as in the target compound) is associated with enhanced bioactivity compared to 3-yl or 4-yl analogues, likely due to optimal steric and electronic interactions with biological targets .

- Functional Group Impact : Carboxylic acid esters (e.g., benzofuran-2-carboxylic acid ethyl ester) exhibit stronger anti-tumor effects than acetic acid esters, possibly due to improved binding affinity to histone deacetylase (HDAC) enzymes .

Pharmacological Activities

- Anti-Tumor Potential: Derivatives like 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester show potent anti-proliferative activity against cancer cell lines (IC₅₀: 0.5–5 μM), attributed to HDAC inhibition . In contrast, acetic acid esters (e.g., the target compound) are less studied but may modulate inflammatory pathways.

- Synthetic Utility : The acetic acid ethyl ester moiety in benzofuran-2-yl derivatives serves as a versatile handle for further functionalization, enabling the synthesis of amides or ketones for drug discovery .

Q & A

Basic Questions

Q. What are the established synthetic methodologies for Benzofuran-2-yl-acetic acid ethyl ester, and how can researchers validate the product's purity and structure?

- Synthesis Methods :

- Esterification : React benzofuran-2-yl-acetic acid with ethanol in the presence of a catalytic acid (e.g., sulfuric acid) under reflux conditions .

- Intermediate Functionalization : Use benzofuran-3-carboxylate esters as precursors for further derivatization via nucleophilic substitution or coupling reactions .

- Validation Techniques :

- Spectroscopy : Confirm structure via -NMR (to identify aromatic protons and ester groups) and -NMR (to verify carbonyl signals at ~170 ppm) .

- Mass Spectrometry : Validate molecular weight using ESI-MS or GC-MS .

- X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and bond lengths .

Q. What safety protocols and personal protective equipment (PPE) are recommended when handling Benzofuran-2-yl-acetic acid ethyl ester?

- PPE Requirements :

- Eye/Face Protection : Safety glasses with side shields and face shields compliant with EN 166 or NIOSH standards .

- Skin Protection : Nitrile gloves inspected for integrity; lab coats to prevent direct contact .

- Handling Practices :

- Work in a fume hood to avoid inhalation of vapors.

- Store in airtight containers away from oxidizers and heat sources .

Advanced Research Questions

Q. How should researchers address inconsistencies in crystallographic refinement outcomes for Benzofuran-2-yl-acetic acid ethyl ester derivatives?

- Data Contradiction Analysis :

- Twinning Detection : Use SHELXD to identify twinned crystals and apply HKLF5 format in SHELXL for refinement .

- High-Resolution Validation : Compare experimental data with simulated powder diffraction patterns to resolve ambiguities in unit cell parameters .

Q. What experimental design considerations are critical for optimizing the esterification step in synthesizing Benzofuran-2-yl-acetic acid ethyl ester?

- Reaction Optimization :

- Catalyst Screening : Test acidic (e.g., ) vs. enzymatic catalysts (e.g., lipases) to improve yield and reduce side reactions .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics, but ensure compatibility with ester stability .

- Temperature Control : Maintain reflux conditions (70–80°C) to balance reaction rate and product decomposition .

Q. How can researchers resolve discrepancies between NMR and X-ray data for Benzofuran-2-yl-acetic acid ethyl ester?

- Systematic Approach :

- Dynamic Effects in NMR : Account for conformational flexibility (e.g., rotameric equilibria of the ester group) that may cause signal splitting not observed in static X-ray structures .

- DFT Calculations : Perform computational modeling (e.g., Gaussian) to correlate experimental NMR chemical shifts with optimized geometries .

- Multi-Technique Validation : Cross-reference IR spectroscopy (to confirm ester C=O stretches at ~1740 cm) and mass spectrometry data .

Key Methodological Insights

- Structural Analysis : Prioritize SHELX for crystallographic refinement due to its robustness in handling twinned data and high-resolution structures .

- Synthetic Efficiency : Optimize reaction parameters (catalyst, solvent, temperature) iteratively to achieve >80% yield .

- Safety Compliance : Adhere to OSHA/NIOSH guidelines for handling reactive esters, including spill containment protocols and emergency eyewash access .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。